molecular formula C18H20N2O3S B486544 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole CAS No. 791843-64-6

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole

Cat. No.: B486544
CAS No.: 791843-64-6
M. Wt: 344.4g/mol
InChI Key: SNCIUKJYLAVHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole is a chemical compound with a complex structure that includes an ethoxy group, a propan-2-yl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the sulfonyl and ethoxy groups. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfonyl Group: This step often involves the reaction of the benzimidazole core with sulfonyl chlorides in the presence of a base such as pyridine.

    Addition of Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole can be compared with other similar compounds such as:

  • 1-(4-Methoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole
  • 1-(4-Ethoxy-3-methylphenyl)sulfonylbenzimidazole

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-18-10-9-14(11-15(18)13(2)3)24(21,22)20-12-19-16-7-5-6-8-17(16)20/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCIUKJYLAVHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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